Cacalone

Vue d'ensemble

Description

Cacalone is a naturally occurring compound found in various plants, including the bark of the Magnolia officinalis tree. It has been the subject of scientific research due to its potential therapeutic properties. Cacalone belongs to the class of compounds known as lignans, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Anti-Inflammatory and Anti-Allergic Effects

Cacalone has been studied for its potential anti-inflammatory and anti-allergic effects. It has been found to have effects on inflammatory processes, particularly in bone marrow-derived mast cells . This suggests that Cacalone could be used in the treatment of conditions involving inflammation or allergic reactions .

Antioxidant Properties

Cacalone is a type of sesquiterpenoids natural compound synthesized by Psacalium decompositum (A. Gray) H. Rob. & Brettell or Psacalium peltatum (Kunth) Cass. These compounds, including Cacalone, have been found to have antioxidant effects . This means that Cacalone could potentially be used in treatments for conditions caused by oxidative stress .

Hypoglycemic Effects

In addition to its antioxidant properties, Cacalone has also been found to have hypoglycemic effects . This suggests that it could potentially be used in the treatment of conditions such as diabetes .

Chemoinformatic and Toxicoinformatic Analysis

Cacalone has been the subject of chemoinformatic and toxicoinformatic analysis based on ethnopharmacologic background . This type of analysis can provide valuable information about the potential uses and safety of Cacalone in various applications .

Potential Use in Drug Development

Given its various biological activities, Cacalone could potentially be used in the development of new drugs. Its anti-inflammatory, anti-allergic, antioxidant, and hypoglycemic effects could make it a valuable compound in the development of treatments for a variety of conditions .

Research Tool

Due to its unique properties and effects, Cacalone could also be used as a tool in scientific research. For example, it could be used in studies investigating the mechanisms of inflammation, allergic reactions, oxidative stress, and glucose regulation .

Mécanisme D'action

Target of Action

It has been found to have effects on inflammatory processes . It has been shown to inhibit degranulation in mast cells, which play a crucial role in the immune response .

Mode of Action

For instance, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators .

Biochemical Pathways

Given its anti-inflammatory effects, it is likely that it impacts pathways related to inflammation and immune response .

Result of Action

Cacalone has been found to have anti-inflammatory effects. Specifically, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators . This suggests that Cacalone could potentially be used in the treatment of conditions characterized by excessive inflammation.

Propriétés

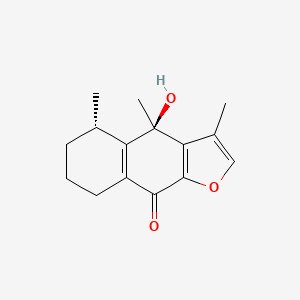

IUPAC Name |

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNQNPHIASWXBS-VXJOIVPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one | |

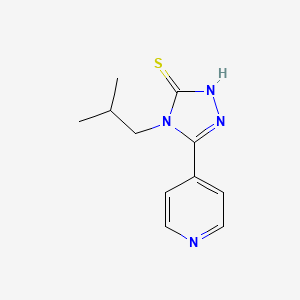

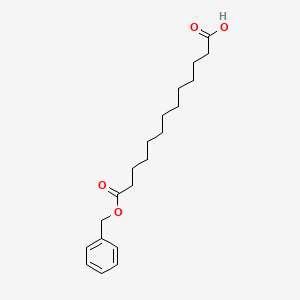

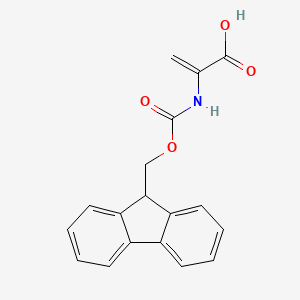

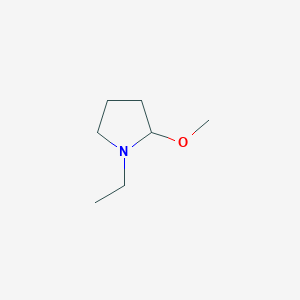

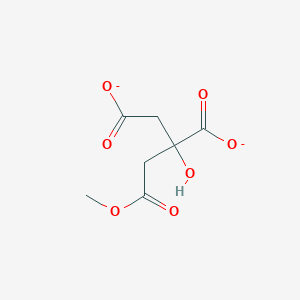

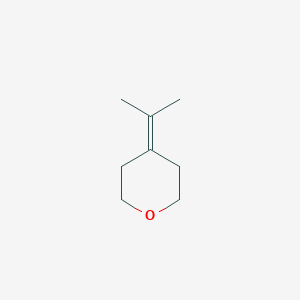

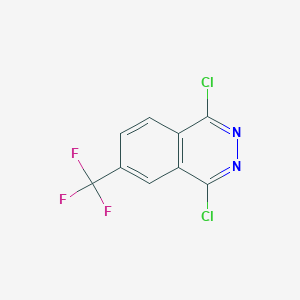

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Cacalone and its key physicochemical properties?

A1: Cacalone is a furanoeremophilane-type sesquiterpene. Its molecular formula is C15H20O2, and its molecular weight is 232.32 g/mol [, , ]. While spectroscopic data like 1H and 13C NMR have been reported for Cacalone and its acetate derivative [, ], a comprehensive compilation of this data wasn't found within the provided research articles.

Q2: What are the primary sources of Cacalone?

A2: Cacalone is primarily isolated from plants belonging to the genus Psacalium, specifically species like Psacalium decompositum, Psacalium radulifolium, and Cacalia delphiniifolia [, , , , , , , , ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Cacalone?

A5: While limited SAR data is available specifically for Cacalone, research suggests that modifications to the basic furanoeremophilane skeleton can influence biological activity. For instance, the presence of a hydroxyl group at the C-3 position in 3-hydroxycacalolide and epi-3-hydroxycacalolide appears to be important for their antihyperglycemic activity, whereas Cacalone, lacking this group, was inactive []. Further investigation is needed to comprehensively understand the impact of various structural modifications on Cacalone's activity and properties.

Q4: Are there any known methods to improve Cacalone's delivery or target its activity?

A4: Currently, specific research on drug delivery strategies or targeted therapies utilizing Cacalone is limited within the provided literature. Further investigations are needed to explore potential enhancements to its bioavailability and targeted delivery.

Q5: What analytical techniques are used to study Cacalone?

A7: Common analytical techniques used for Cacalone's isolation, characterization, and quantification include various chromatographic methods (e.g., column chromatography) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)

![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)

![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)